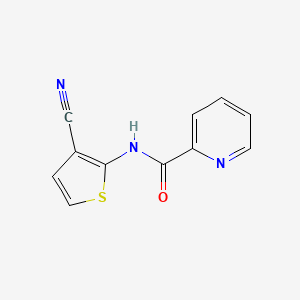

N-(3-cyanothiophen-2-yl)picolinamide

Description

Propriétés

IUPAC Name |

N-(3-cyanothiophen-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS/c12-7-8-4-6-16-11(8)14-10(15)9-3-1-2-5-13-9/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEHUAKGYXQSBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles du WAY-643895 ne sont pas détaillées de manière exhaustive dans les sources accessibles au public. Il est connu que le composé a une masse molaire de 229,26 et une formule moléculaire de C11H7N3OS . Les méthodes de production industrielle impliquent généralement la synthèse du composé dans des environnements de laboratoire contrôlés, garantissant une pureté et une stabilité élevées.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

WAY-643895 a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la caséine kinase 1δ.

Biologie : Employé dans la recherche relative aux voies de signalisation cellulaire impliquant la CK1δ.

Médecine : Investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la CK1δ pour diverses maladies.

Mécanisme d'action

WAY-643895 exerce ses effets en inhibant l'activité de la caséine kinase 1δ. Cette inhibition perturbe la phosphorylation des protéines cibles impliquées dans divers processus cellulaires. Les cibles moléculaires et les voies impliquées comprennent la régulation des rythmes circadiens, la signalisation Wnt et la réponse aux dommages de l'ADN.

Applications De Recherche Scientifique

WAY-643895 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of casein kinase 1δ.

Biology: Employed in research related to cellular signaling pathways involving CK1δ.

Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease

Industry: Utilized in the development of new drugs targeting CK1δ for various diseases.

Mécanisme D'action

WAY-643895 exerts its effects by inhibiting the activity of casein kinase 1δ. This inhibition disrupts the phosphorylation of target proteins involved in various cellular processes. The molecular targets and pathways involved include the regulation of circadian rhythms, Wnt signaling, and DNA damage response .

Comparaison Avec Des Composés Similaires

WAY-643895 est unique en raison de sa spécificité et de sa puissance élevées en tant qu'inhibiteur de la CK1δ. Les composés similaires comprennent :

CK2-IN-7 : Un inhibiteur de la caséine kinase 2 (CK2).

SR-4133 : Un inhibiteur sélectif de la CK1ε.

CK1-IN-2 : A potent inhibitor of CK1 with varying IC50 values for different CK1 isoforms

Ces composés, bien que similaires dans leurs propriétés d'inhibition des kinases, diffèrent par leur spécificité et leurs kinases cibles, soulignant l'unicité du WAY-643895 en ciblant la CK1δ.

Activité Biologique

N-(3-cyanothiophen-2-yl)picolinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an α-glucosidase inhibitor. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and research findings.

Synthesis and Structure

The synthesis of this compound involves the coupling of a thiophene derivative with a picolinamide moiety. The structural framework is designed to enhance its pharmacological properties through bioisosterism, which replaces certain chemical groups with others that have similar physical or chemical properties but may improve biological activity.

1. α-Glucosidase Inhibition

Recent studies have highlighted the efficacy of this compound derivatives as selective α-glucosidase inhibitors. For instance, one study synthesized a series of compounds based on this scaffold and identified a particular derivative (4d9) with an IC50 value of 2.11 μM, significantly more potent than established inhibitors like Acarbose (IC50 = 327.0 μM) and HXH8r (IC50 = 15.32 μM) .

Table 1: Comparison of α-Glucosidase Inhibitory Potency

| Compound | IC50 (μM) | Selectivity (α-glucosidase/α-amylase) |

|---|---|---|

| 4d9 | 2.11 | 17.48 |

| Acarbose | 327.0 | - |

| HXH8r | 15.32 | - |

The non-competitive inhibition mechanism was confirmed through kinetic studies, indicating that the compound binds to the enzyme irrespective of substrate presence. Molecular docking studies further elucidated the binding interactions between the compound and the active site of α-glucosidase, suggesting favorable interactions that enhance its inhibitory effect.

2. Cytotoxicity and Metabolic Stability

The compound exhibited noncytotoxic effects on human normal hepatocyte (LO2) cells, demonstrating its potential safety profile for therapeutic applications targeting type 2 diabetes . Additionally, it showed improved metabolic stability in rat plasma, which is critical for its development as a viable drug candidate.

The mechanism by which this compound exerts its biological effects primarily revolves around its interaction with specific enzymes involved in carbohydrate metabolism. The binding affinity and selectivity for α-glucosidase over other enzymes like α-amylase suggest a targeted approach to managing postprandial hyperglycemia.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the broader implications of using α-glucosidase inhibitors in clinical settings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.